molecular formula C24H21F2N3O B15008753 5-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15008753
M. Wt: 405.4 g/mol
InChI Key: SFZJKRIWSAYVGE-UHFFFAOYSA-N
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Description

5-[4-(DIMETHYLAMINO)PHENYL]-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dimethylamino and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Dimethylamino and Fluorophenyl Groups: These groups are introduced through substitution reactions using suitable reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

5-[4-(DIMETHYLAMINO)PHENYL]-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include halogens, acids, and bases, and the major products formed depend on the specific reaction conditions.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its effects on biological systems, including its potential as a drug candidate.

    Medicine: It is explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 5-[4-(DIMETHYLAMINO)PHENYL]-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of dimethylamino and fluorophenyl groups. Similar compounds include:

  • 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione
  • 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

Molecular Formula

C24H21F2N3O

Molecular Weight

405.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-4-(4-fluoroanilino)-1-(4-fluorophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H21F2N3O/c1-28(2)20-11-3-16(4-12-20)23-15-22(27-19-9-5-17(25)6-10-19)24(30)29(23)21-13-7-18(26)8-14-21/h3-15,23,27H,1-2H3

InChI Key

SFZJKRIWSAYVGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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